Cas no 383129-21-3 (2-(3-chlorophenyl)azepane)

2-(3-chlorophenyl)azepane 化学的及び物理的性質
名前と識別子
-
- 1H-Azepine,2-(3-chlorophenyl)hexahydro-
- 2-(3-chlorophenyl)azepane
- SCHEMBL24313500
- DTXSID50398489
- 383129-21-3
- CS-0299790
- 2-(3-CHLORO-PHENYL)-AZEPANE
- MFCD02663731
- AKOS001476008
- EN300-1153291
- 2-(3-CHLOROPHENYL)HEXAHYDRO-1H-AZEPINE
-
- インチ: InChI=1S/C12H16ClN/c13-11-6-4-5-10(9-11)12-7-2-1-3-8-14-12/h4-6,9,12,14H,1-3,7-8H2
- InChIKey: DKVBGAPRKMGQCO-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C2CCCCCN2)C=1
計算された属性
- 精确分子量: 209.09728
- 同位素质量: 209.0971272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 172
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 12Ų
- 互变异构体数量: 何もない
じっけんとくせい
- 密度みつど: 1.068
- PSA: 12.03
2-(3-chlorophenyl)azepane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C612348-50mg |
2-(3-chlorophenyl)azepane |
383129-21-3 | 50mg |
$ 50.00 | 2022-06-06 | ||
TRC | C612348-500mg |
2-(3-chlorophenyl)azepane |
383129-21-3 | 500mg |
$ 320.00 | 2022-06-06 | ||
Chemenu | CM286130-5g |
2-(3-Chlorophenyl)azepane |
383129-21-3 | 97% | 5g |
$*** | 2023-05-30 | |
Enamine | EN300-1153291-5.0g |
2-(3-chlorophenyl)azepane |
383129-21-3 | 5g |
$3479.0 | 2023-06-09 | ||
Enamine | EN300-1153291-2.5g |
2-(3-chlorophenyl)azepane |
383129-21-3 | 2.5g |
$2351.0 | 2023-06-09 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370460-1g |
2-(3-Chlorophenyl)azepane |
383129-21-3 | 97% | 1g |
¥28080.00 | 2024-05-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370460-100mg |
2-(3-Chlorophenyl)azepane |
383129-21-3 | 97% | 100mg |
¥10483.00 | 2024-05-16 | |
Enamine | EN300-1153291-0.1g |
2-(3-chlorophenyl)azepane |
383129-21-3 | 0.1g |
$416.0 | 2023-06-09 | ||
Enamine | EN300-1153291-1.0g |
2-(3-chlorophenyl)azepane |
383129-21-3 | 1g |
$1200.0 | 2023-06-09 | ||
Chemenu | CM286130-5g |
2-(3-Chlorophenyl)azepane |
383129-21-3 | 97% | 5g |
$640 | 2021-06-09 |
2-(3-chlorophenyl)azepane 関連文献
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
2-(3-chlorophenyl)azepaneに関する追加情報
2-(3-Chlorophenyl)Azepane: A Comprehensive Overview
The compound 2-(3-chlorophenyl)azepane (CAS No. 383129-21-3) is a fascinating molecule with significant potential in various fields, particularly in pharmaceutical and organic chemistry. This compound belongs to the azepane family, which is a seven-membered ring structure containing one nitrogen atom. The presence of the 3-chlorophenyl group introduces unique electronic and steric properties, making it a valuable substrate for further functionalization and exploration.
Recent studies have highlighted the importance of azepane derivatives in drug discovery, especially in the development of GABAA receptor modulators. The chlorophenyl group in 2-(3-chlorophenyl)azepane plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. Researchers have demonstrated that this compound exhibits promising activity in preclinical models, particularly in reducing anxiety and convulsions, suggesting its potential as a therapeutic agent.
The synthesis of 2-(3-chlorophenyl)azepane involves a multi-step process, often utilizing palladium-catalyzed cross-coupling reactions. These methods have been optimized to achieve high yields and selectivity, ensuring the scalability of the synthesis for industrial applications. The incorporation of the chlorophenyl group is typically achieved through nucleophilic aromatic substitution or Suzuki-Miyaura coupling, depending on the starting materials and reaction conditions.
From a structural standpoint, 2-(3-chlorophenyl)azepane exhibits a rigid framework due to the seven-membered ring system. This rigidity is advantageous in medicinal chemistry as it can enhance the molecule's bioavailability and target specificity. The nitrogen atom within the azepane ring can also serve as a site for further functionalization, enabling the introduction of additional substituents to fine-tune the compound's properties.
In terms of applications, 2-(3-chlorophenyl)azepane has shown promise in several areas beyond drug discovery. For instance, it has been explored as a building block for advanced materials, such as high-performance polymers and liquid crystals. Its unique electronic properties make it an attractive candidate for use in organic electronics and optoelectronic devices.
Recent advancements in computational chemistry have also shed light on the electronic structure of 2-(3-chlorophenyl)azepane, providing insights into its reactivity and stability. Density functional theory (DFT) calculations have revealed that the compound exhibits favorable electronic delocalization patterns, which contribute to its stability under various reaction conditions.
In conclusion, 2-(3-chlorophenyl)azepane (CAS No. 383129-21-3) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and chemical properties make it an invaluable tool for researchers in pharmaceuticals, materials science, and organic chemistry. As ongoing studies continue to uncover new aspects of this compound's potential, it is poised to play an increasingly important role in both academic and industrial settings.
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